molecular formula C16H16O4 B309832 3-Methylphenyl 3,4-dimethoxybenzoate

3-Methylphenyl 3,4-dimethoxybenzoate

Cat. No.: B309832
M. Wt: 272.29 g/mol
InChI Key: SMJXSRARFWSRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl 3,4-dimethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with methoxy groups at the 3- and 4-positions, esterified to a 3-methylphenyl group. For instance, 3,4-dimethoxybenzoate (veratrate) is metabolized by Sporomusa ovata via O-demethylation to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), highlighting its role in microbial methyl transfer pathways . Derivatives of 3,4-dimethoxybenzoate, such as erlotinib analogs, demonstrate pharmacological relevance, including anti-tumor activity against lung cancer cells .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(3-methylphenyl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-11-5-4-6-13(9-11)20-16(17)12-7-8-14(18-2)15(10-12)19-3/h4-10H,1-3H3

InChI Key

SMJXSRARFWSRRP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Methylphenyl 3,4-dimethoxybenzoate with structurally related esters and benzoate derivatives in terms of synthesis, physicochemical properties, and biological activity.

Compound Substituents Synthesis Yield Melting Point Key Applications/Biological Roles
3-Methylphenyl 4-methoxybenzoate 4-methoxy, 3-methylphenyl N/A N/A Structural analog; potential esterase substrate
Methyl 3-methoxybenzoate 3-methoxy, methyl ester N/A N/A Intermediate in organic synthesis
Methyl 3,5-dimethoxybenzoate 3,5-dimethoxy, methyl ester N/A N/A Building block for pharmaceuticals
Phenyl benzoate Unsubstituted phenyl ester N/A N/A Model compound for ester hydrolysis studies
4-Hydroxy-3-methoxybenzoate 3-methoxy, 4-hydroxy N/A N/A Microbial metabolite of 3,4-dimethoxybenzoate
Erlotinib derivatives 3,4-dimethoxybenzoate backbone 70–90% N/A Anti-tumor agents (e.g., A549 lung cancer cells)
Triazine-linked benzoates* Varied phenoxy substituents 89–90% 79–156°C Synthetic intermediates for agrochemicals

*Examples include Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate .

Key Observations:

Structural Influence on Synthesis Efficiency

  • Triazine-linked benzoates (e.g., compound 5d) are synthesized with high yields (89–90%) via stepwise nucleophilic substitutions on trichlorotriazine, demonstrating the robustness of this method for complex esters .
  • Erlotinib derivatives derived from ethyl 3,4-dimethoxybenzoate also achieve high yields (70–90%), emphasizing the versatility of benzoate backbones in medicinal chemistry .

Physicochemical Properties Melting points vary significantly with substituents. For example, triazine-based esters with chlorophenoxy groups exhibit higher melting points (~151–156°C) compared to unsubstituted analogs (~79–82°C) due to increased molecular rigidity . The 3,4-dimethoxy substitution pattern enhances metabolic lability, as seen in microbial O-demethylation pathways .

Biological Activity Pharmacological Potential: Erlotinib derivatives with 3,4-dimethoxybenzoate moieties inhibit A549 lung cancer cell growth, comparable to the parent drug . Microbial Metabolism: 3,4-Dimethoxybenzoate is metabolized by S. ovata to vanillate and protocatechuate, indicating ester hydrolysis and subsequent O-demethylation as key steps . Simpler esters like phenyl benzoate may lack this specificity due to the absence of methoxy groups.

Comparative Metabolic Pathways

  • Unlike 3,4-dimethoxybenzoate esters, 4-methoxybenzoate (p-anisate) is metabolized by distinct pathways, often involving hydroxylation rather than demethylation .

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